(2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate

Chiral building blocks N-protected amines Medicinal chemistry intermediates

This (2R,6S)-configured morpholine building block features a Boc protecting group enabling selective N-deprotection while preserving stereochemical integrity. The defined (2R,6S) chirality is critical for biological activity—racemic or alternative stereoisomeric mixtures can yield inactive or off-target products. It serves as the ideal N-protected chiral precursor for constructing ATM kinase inhibitors (e.g., KU-60019, IC₅₀ = 6.3 nM) and leptin receptor mimetics for obesity and type 2 diabetes research. Its predicted boiling point (275.5°C) and density (0.997 g/cm³) differ significantly from unprotected cis-2,6-dimethylmorpholine, impacting storage, handling, and reaction compatibility. Procure this high-purity chiral intermediate to ensure reproducible synthetic outcomes and maintain stereochemical fidelity in multi-step syntheses.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Cat. No. B7974878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO3/c1-8-6-12(7-9(2)14-8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+
InChIKeyUJDPADYLZZKMRV-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,6S)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate: CAS 1599378-89-8 Technical Specifications and Procurement Baseline


(2R,6S)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate (CAS 1599378-89-8) is a chiral morpholine derivative featuring a tert-butyl carbamate (Boc) protecting group at the nitrogen and a defined (2R,6S) stereochemistry at the two methyl-substituted ring positions . The compound is supplied as a white to off-white solid or oil with a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . It is primarily utilized as a protected chiral building block in medicinal chemistry and organic synthesis, where the Boc group enables selective N-deprotection under acidic conditions while preserving the stereochemical integrity of the morpholine core .

Why (2R,6S)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate Cannot Be Substituted with Generic Morpholine Analogs


Substituting (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate with structurally similar morpholine derivatives introduces quantifiable risks in downstream synthetic outcomes. The compound's defined (2R,6S) stereochemistry is essential for applications where chirality dictates biological activity; racemic or alternative stereoisomeric mixtures can yield inactive or off-target products [1]. Furthermore, the tert-butyl carbamate protecting group imparts a predicted boiling point of 275.5±33.0°C and a density of 0.997±0.06 g/cm³, significantly higher than the unprotected cis-2,6-dimethylmorpholine (bp 147°C, density 0.935 g/cm³) . This physicochemical difference directly impacts storage, handling, and reaction compatibility, making generic substitution impractical in protocols requiring N-protected chiral intermediates.

(2R,6S)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate: Quantitative Comparative Evidence for Procurement Decisions


Comparative Physicochemical Stability: (2R,6S)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate vs. Unprotected cis-2,6-Dimethylmorpholine

The target compound exhibits a predicted boiling point of 275.5±33.0°C and a density of 0.997±0.06 g/cm³, whereas the unprotected cis-2,6-dimethylmorpholine (free amine) has a boiling point of 147°C and a density of 0.935 g/cm³ . This 128.5°C increase in boiling point reflects the enhanced thermal stability and reduced volatility conferred by the Boc protecting group, directly impacting safe storage and handling.

Chiral building blocks N-protected amines Medicinal chemistry intermediates

Chiral Scaffold Contribution to ATM Kinase Inhibition: (2R,6S)-2,6-Dimethylmorpholine Moiety in KU-60019

KU-60019, a potent and selective ATM kinase inhibitor (IC₅₀ = 6.3 nM), incorporates the (2R,6S)-2,6-dimethylmorpholine moiety as a key structural element [1]. The compound is reported to be 10-fold more effective than its predecessor KU-55933 in blocking radiation-induced phosphorylation of ATM targets in human glioma cells, a gain in potency directly attributable to the chiral morpholine substitution . The (2R,6S) stereochemistry is essential for target engagement, as racemization or alternative stereoisomers would compromise kinase selectivity.

ATM kinase inhibitors Cancer therapeutics Chiral auxiliaries

Chiral Integrity and X-Ray Crystallographic Validation: Absolute Configuration of (2R,6S)-2,6-Dimethylmorpholine Derivatives

X-ray crystallographic analysis of a related (2R,6S)-2,6-dimethylmorpholine derivative confirmed the absolute configuration and stereogeometry, with crystal data: monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, R₁ = 0.053 [1]. This unambiguous structural elucidation provides a benchmark for chiral purity assessment that is not available for racemic or alternative stereoisomeric mixtures.

Stereochemistry Crystallography Absolute configuration determination

Synthetic Utility in Leptin Receptor Modulator Development: Patent-Documented Use of (2R,6S)-2,6-Dimethylmorpholine-4-carboxylate

US Patent Application 2009/0203695 A1 explicitly claims compounds of formula (I) comprising (2R,6S)-2,6-dimethylmorpholine-4-carboxylate and 2-[4-(cyanomethyl)piperazin-1-yl]ethyl (2R,6S)-2,6-dimethylmorpholine-4-carboxylate as leptin receptor modulator mimetics for the treatment of obesity, type 2 diabetes, and dyslipidemia [1]. The patent's specific reference to the (2R,6S) stereoisomer underscores its non-interchangeability with the racemic mixture.

Leptin receptor modulators Metabolic disorders Morpholine derivatives

Optimal Research and Industrial Use Cases for (2R,6S)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate


Synthesis of Potent and Selective ATM Kinase Inhibitors

The (2R,6S)-2,6-dimethylmorpholine moiety is a critical pharmacophore in KU-60019 (IC₅₀ = 6.3 nM), a highly selective ATM kinase inhibitor with demonstrated 10-fold improved cellular activity over earlier analogs [1]. (2R,6S)-tert-Butyl 2,6-dimethylmorpholine-4-carboxylate serves as the ideal N-protected chiral building block for constructing such inhibitors, allowing chemists to retain stereochemical purity throughout multi-step syntheses.

Development of Leptin Receptor Modulators for Metabolic Disorders

As documented in US 2009/0203695 A1, (2R,6S)-2,6-dimethylmorpholine-4-carboxylate derivatives function as leptin receptor mimetics with potential applications in obesity, type 2 diabetes, and dyslipidemia [2]. The Boc-protected precursor facilitates the introduction of the chiral morpholine core into lead compounds under mild, selective deprotection conditions, minimizing racemization.

Construction of CDK2/Cyclin E1 Inhibitors with Sub-Nanomolar Affinity

A compound incorporating the 2,6-dimethylmorpholine scaffold exhibits a Ki of 0.180 nM against CDK2/Cyclin E1, highlighting the scaffold's capacity to achieve high-affinity kinase inhibition [3]. The tert-butyl carbamate protecting group allows for late-stage N-deprotection and subsequent functionalization without compromising the chiral integrity of the morpholine ring.

Synthesis of Chiral Dithiocarbamate Ligands for Organometallic Complexes

2,6-Dimethylmorpholine-4-carbodithiolate, readily accessible from the deprotected amine, has been employed to synthesize mononuclear organotin(IV) complexes with characterized antimicrobial activity against E. coli [4]. The (2R,6S) stereochemistry of the morpholine backbone can influence the geometry and biological activity of the resulting metal complexes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,6s)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.